molecular formula C13H8Cl2N2O3 B5850378 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide

3-chloro-N-(2-chloro-5-nitrophenyl)benzamide

Cat. No. B5850378
M. Wt: 311.12 g/mol
InChI Key: CWXVZXKYNJGIEG-UHFFFAOYSA-N
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Description

3-chloro-N-(2-chloro-5-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CCNB is a member of the benzamide family, which is known for its therapeutic properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of DNA topoisomerase II. This enzyme is responsible for unwinding and rewinding DNA during replication and cell division. By inhibiting the activity of this enzyme, 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can prevent the replication and division of cancer cells, leading to their death.
Biochemical and Physiological Effects
3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can induce cell cycle arrest and prevent the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is also stable under a variety of conditions, making it suitable for long-term storage. However, 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is also toxic to cells at high concentrations, which can limit its use in some assays.

Future Directions

There are several future directions for the study of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has been shown to have antiviral activity against human cytomegalovirus, a common viral infection. Another direction is to investigate the use of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide in combination with other cancer therapeutic agents, such as chemotherapy drugs. Studies have shown that 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can enhance the activity of some chemotherapy drugs, leading to increased cancer cell death. Finally, there is a need for further studies to understand the mechanism of action of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide and its potential side effects on normal cells.
Conclusion
In conclusion, 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has been extensively studied for its potential as a cancer therapeutic agent, and it has shown promising results in inhibiting the growth and proliferation of cancer cells. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide, including investigating its potential as a therapeutic agent for other diseases and understanding its mechanism of action and potential side effects.

Scientific Research Applications

3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is its use as a cancer therapeutic agent. Studies have shown that 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.

properties

IUPAC Name

3-chloro-N-(2-chloro-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-12-7-10(17(19)20)4-5-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXVZXKYNJGIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-chloro-5-nitrophenyl)benzamide

Synthesis routes and methods

Procedure details

2-chloro-5-nitroaniline (Aldrich, 25.7 mmol) was used in general procedure 1 with 3-chlorobenzoyl chloride (26.5 mmol). The product was purified by silica gel chromatography (40% EtOAc/Hex) to give 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide as a brown solid. MS (Q1) 294.0 (M)+
Quantity
25.7 mmol
Type
reactant
Reaction Step One
Quantity
26.5 mmol
Type
reactant
Reaction Step Two

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